Advanced Molecular Scaffolding: The Role of 4,7-Dimethoxy-1H-indole-2-carbohydrazide in Drug Discovery
Advanced Molecular Scaffolding: The Role of 4,7-Dimethoxy-1H-indole-2-carbohydrazide in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds for drug discovery. Among its functionalized derivatives, 4,7-dimethoxy-1H-indole-2-carbohydrazide (CAS 1134334-82-9) stands out as a highly versatile, bifunctional building block. By combining a nucleophilic carbohydrazide moiety at the C2 position with a "masked quinone" dimethoxy system at the C4 and C7 positions, this compound enables the divergent synthesis of complex heterocyclic architectures. This technical guide explores the physicochemical properties, structural rationale, synthetic methodologies, and biological applications of this critical intermediate, providing researchers with a comprehensive blueprint for its utilization in the development of novel therapeutics.
Physicochemical Profile and Safety Parameters
Understanding the baseline properties of 4,7-dimethoxy-1H-indole-2-carbohydrazide is essential for optimizing reaction conditions and ensuring laboratory safety. The compound is a solid under standard conditions and requires specific handling protocols due to its irritant properties[1].
Table 1: Physicochemical and Safety Data
| Parameter | Value / Description |
| CAS Number | 1134334-82-9[1] |
| Molecular Formula | C11H13N3O3[2] |
| Molecular Weight | 235.24 g/mol [2] |
| MDL Number | MFCD12027497[1] |
| GHS Hazard Statements | H315 (Skin irritation), H317 (Allergic skin reaction), H319 (Serious eye irritation), H335 (Respiratory irritation)[1],[2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed[1]. |
Note: Due to its potential to cause respiratory and mucous membrane irritation, all handling must be conducted within a certified chemical fume hood using appropriate PPE (impervious gloves, safety goggles)[1].
Structural Rationale: The Bifunctional Advantage
The strategic placement of functional groups on the indole core dictates its utility in late-stage functionalization.
The C2-Carbohydrazide Handle:
The carbohydrazide group (-CONHNH2) features a highly nucleophilic terminal primary amine. This allows for rapid condensation with aldehydes to form Schiff bases, or cyclization with carbon disulfide/potassium hydroxide to yield 1,3,4-oxadiazoles and triazoles[3]. These transformations are critical for rigidifying the molecular structure and enhancing
The C4,C7-Dimethoxy System (The Masked Quinone): Marine alkaloids such as wakayin, tsitsikammamines, and kuanoniamine A possess a pyrroloiminoquinone core that exhibits potent topoisomerase inhibition[4]. However, direct synthesis of indole-4,7-diones is notoriously difficult due to the instability of the quinone moiety during multi-step syntheses. The 4,7-dimethoxy substitution acts as a robust protecting group strategy. It survives harsh coupling conditions and can be selectively unmasked late in the synthesis via oxidative demethylation to reveal the biologically active dione[5],[4].
Fig 1. Divergent synthetic workflows utilizing 4,7-dimethoxy-1H-indole-2-carbohydrazide.
Synthetic Methodologies and Protocols
As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the mechanistic causality behind each reagent choice. The following protocols are designed as self-validating systems to ensure high-fidelity chemical transformations.
Protocol A: Divergent Synthesis of Indole-2-Carbohydrazide Schiff Bases
Schiff base derivatives of indole-2-carbohydrazides are highly valued for their antiproliferative and enzyme-inhibitory properties[3].
-
Causality of Reagents: The reaction utilizes absolute ethanol as a protic solvent to stabilize the transition state, while a catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aryl aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
Procedure:
-
Dissolve 1.0 equivalent of 4,7-dimethoxy-1H-indole-2-carbohydrazide in absolute ethanol.
-
Add 1.1 equivalents of the desired aryl aldehyde.
-
Introduce 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 80°C for 4-6 hours.
-
-
Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar primary amine spot indicates completion. Upon cooling, the Schiff base will precipitate. Filtration and subsequent
H NMR analysis will validate the structure: the appearance of a sharp singlet around 8.2–8.6 ppm confirms the formation of the characteristic imine proton (-N=CH-).
Protocol B: Oxidative Demethylation to Indole-4,7-diones
To access marine alkaloid analogues (e.g., kuanoniamine A derivatives), the dimethoxy system must be oxidized to a dione[4].
-
Causality of Reagents: Ceric Ammonium Nitrate (CAN) or Silver(II) oxide (AgO) are employed as single-electron oxidants[5],[4]. These reagents specifically target the electron-rich dimethoxy aromatic ring, generating a radical cation intermediate that undergoes hydrolysis to cleave the methyl ethers, revealing the dione without over-oxidizing the sensitive pyrrole ring of the indole[5].
-
Procedure:
-
Dissolve the dimethoxyindole derivative in a mixture of acetonitrile and water (typically 3:1 v/v).
-
Cool the solution to 0°C in an ice bath to control the exothermic radical reaction.
-
Add 2.5 equivalents of CAN dropwise over 30 minutes.
-
Stir for an additional 1 hour at room temperature.
-
-
Self-Validating System: This transformation is visually self-validating. The initial pale yellow solution will rapidly transition to a deep red or purple hue, which is the optical signature of the highly conjugated dione system. Mass Spectrometry (MS) will confirm the product via a mass shift corresponding to the loss of two methyl groups (-30 Da) and the addition of two ketone oxygen states.
Biological Applications & Mechanistic Pathways
Derivatives synthesized from the indole-2-carbohydrazide scaffold have demonstrated profound biological activities, particularly in oncology and antimicrobial research.
Anticancer Activity and Methuosis
Recent structural optimizations of indole-2-carbohydrazides have yielded compounds that inhibit tumor growth at submicromolar concentrations[3]. While some derivatives trigger classical apoptosis (evidenced by G0/G1 cell cycle arrest and Annexin V binding)[3], specific pyrimidinyl-substituted indole-2-carbohydrazides (such as compound 12A) have been identified as potent inducers of methuosis [6].
Methuosis is a unique, non-apoptotic form of cell death characterized by the massive accumulation of macropinosome-derived fluid-filled vacuoles in the cytoplasm[6]. This pathway is particularly valuable for targeting cancers that have developed resistance to standard apoptotic drugs. The mechanism is driven by the activation of the MAPK/JNK signaling pathway and is often accompanied by Endoplasmic Reticulum (ER) stress[6].
Fig 2. MAPK/JNK-mediated methuosis pathway induced by indole-2-carbohydrazide derivatives.
Quantitative Bioactivity Data
The table below summarizes the antiproliferative and enzyme-inhibitory efficacy of various indole-2-carbohydrazide derivatives, highlighting the broad therapeutic potential of this chemical family.
Table 2: Biological Activity of Indole-2-carbohydrazide Derivatives
| Compound Class / Derivative | Target / Cell Line | IC50 / GI50 | Mechanism of Action / Notes | Ref. |
| Indole-2-carbohydrazide (24f) | HCT116 (Colon Cancer) | 8.1 µM | Cytotoxicity / Anti-proliferative | [3] |
| Indole-2-carbohydrazide (24f) | SW480 (Colon Cancer) | 7.9 µM | Cytotoxicity / Anti-proliferative | [3] |
| Indole hydrazide (Compound 12) | MCF-7 (Breast Cancer) | 3.01 µM | Apoptosis / G0/G1 Cell Cycle Arrest | [3] |
| Pyrimidinyl-Indole-2-carbohydrazide (12A) | MDA-MB-231 (Breast) | Highly Potent | Selective Methuosis (MAPK/JNK pathway) | [6] |
| Indole-based Schiff Base (4g) | 10.89 µM | Enzyme Inhibition (Outperforms Acarbose) | [3] |
Conclusion
4,7-dimethoxy-1H-indole-2-carbohydrazide is far more than a simple chemical building block; it is a sophisticated molecular scaffold that bridges the gap between synthetic feasibility and biological efficacy. By leveraging its nucleophilic carbohydrazide tail for structural diversification and its dimethoxy head as a masked entry point to potent quinone pharmacophores, researchers can rapidly access diverse chemical spaces targeting resistant cancers and complex enzymatic pathways.
References
1.[1] Matrix Scientific. "4,7-Dimethoxy-1H-indole-2-carbohydrazide Safety Data." 1int.co.uk. URL: 2.[2] BLDpharm. "5,6-Dimethoxy-1H-indole-2-carbohydrazide and Related Products." bldpharm.com. URL: 3.[3] ResearchGate. "Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities." researchgate.net. URL: 4.[6] Taylor & Francis. "Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent." tandfonline.com. URL: 5.[5] Semantic Scholar. "GENERAL SYNTHESIS OF 2.3-SUBSTITUTED 5-MEMBERED HETEROCYCLIC QVINONES." semanticscholar.org. URL: 6.[4] PubMed. "Synthesis and antiprotozoal evaluation of benzothiazolopyrroloquinoxalinones, analogues of kuanoniamine A." nih.gov. URL:
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 121282-81-3|5,6-Dimethoxy-1H-indole-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiprotozoal evaluation of benzothiazolopyrroloquinoxalinones, analogues of kuanoniamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
